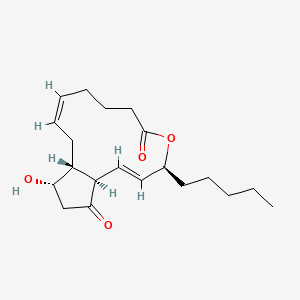

Prostaglandin D2 1,15-lactone

Description

Structure

3D Structure

Properties

CAS No. |

62410-98-4 |

|---|---|

Molecular Formula |

C20H30O4 |

Molecular Weight |

334.4 g/mol |

IUPAC Name |

(1R,2E,4S,10Z,13R,14S)-14-hydroxy-4-pentyl-5-oxabicyclo[11.3.0]hexadeca-2,10-diene-6,16-dione |

InChI |

InChI=1S/C20H30O4/c1-2-3-6-9-15-12-13-17-16(18(21)14-19(17)22)10-7-4-5-8-11-20(23)24-15/h4,7,12-13,15-18,21H,2-3,5-6,8-11,14H2,1H3/b7-4-,13-12+/t15-,16+,17+,18-/m0/s1 |

InChI Key |

HZYSFMCHNGCKLZ-OUTUXVNYSA-N |

Isomeric SMILES |

CCCCC[C@H]1/C=C/[C@@H]2[C@@H](C/C=C\CCCC(=O)O1)[C@H](CC2=O)O |

Canonical SMILES |

CCCCCC1C=CC2C(CC=CCCCC(=O)O1)C(CC2=O)O |

Origin of Product |

United States |

Synthesis and Chemical Derivatization of Prostaglandin D2 1,15 Lactone

Chemical Synthesis Methodologies for Prostaglandin (B15479496) 1,15-Lactones

The synthesis of prostaglandin 1,15-lactones, including the D2 variant, often involves intricate multi-step procedures designed to control stereochemistry and handle the inherent instability of these molecules.

Application and Adaptations of the Corey-Nicolaou Procedure

The Corey-Nicolaou macrolactonization is a foundational method for the synthesis of prostaglandin lactones. nih.govwikipedia.org This procedure facilitates the intramolecular esterification of a hydroxy acid to form a macrocyclic lactone. The reaction typically employs triphenylphosphine (B44618) (PPh3) and 2,2'-dipyridyl disulfide (PySSPy). nih.govwikipedia.org This "double activation" process involves the simultaneous activation of both the hydroxyl and carboxylic acid moieties. nih.gov The carboxylic acid is first converted to a 2-pyridinethiol ester, which is a highly activated intermediate. A subsequent intramolecular proton transfer activates the hydroxyl group, which then attacks the carbonyl carbon of the thioester, leading to the formation of the lactone. nih.govacs.org

Initially developed for the synthesis of other macrolides, this method was successfully applied to the synthesis of prostaglandin lactones. nih.govwikipedia.org For instance, to synthesize PGF2α-1,15-lactone, the 9-hydroxyl group is protected as an acetate (B1210297) to direct the lactonization to the 15-hydroxyl group. nih.gov This general and mild procedure has been widely used for preparing various medium to large ring lactones. nih.gov

Strategies for Stereo-controlled Synthesis and Enantiomeric Purity

The stereochemistry of Prostaglandin D2 1,15-lactone is critical for its biological activity. The total stereocontrolled synthesis of prostaglandins (B1171923) generally relies on the use of chiral precursors, with the Corey lactone being a cornerstone intermediate. nih.govnih.gov The inherent chirality of the starting materials dictates the stereochemistry of the final lactone product.

The Corey-Nicolaou macrolactonization procedure is known to be mild, which helps in preserving the existing stereocenters of the prostaglandin precursor and minimizing the risk of epimerization during the cyclization step. glpbio.com To ensure high enantiomeric purity of the final products, strategies often involve the chemical or enzymatic resolution of racemic intermediates in the synthetic pathway. nih.gov For example, diastereomeric salts can be formed with optically pure amines to separate enantiomers. nih.gov Chiral High-Performance Liquid Chromatography (HPLC) has also been developed as a reliable method for the separation and analysis of prostaglandin enantiomers, ensuring the enantiopurity of the final compounds.

Synthetic Routes from Prostaglandin F2α Precursors

Due to the inherent instability of this compound, a direct synthesis is often challenging. nih.govwikipedia.org A common and effective strategy involves a synthetic route starting from the more stable Prostaglandin F2α (PGF2α). nih.govwikipedia.org This multi-step process leverages the established stereochemistry of PGF2α to construct the desired PGD2 1,15-lactone.

The synthesis commences with the protection of the 9- and 11-hydroxyl groups of PGF2α, for instance, as a butylboronate ester. nih.govwikipedia.org This is followed by the lactonization between the C1 carboxylic acid and the C15 hydroxyl group using the Corey-Nicolaou procedure. nih.govwikipedia.org After the lactone ring is formed, the boronate ester is deprotected. Subsequently, a series of selective protection and deprotection steps are carried out. The 11-hydroxyl group is selectively silylated, and the 9-hydroxyl group is protected with a tetrahydropyranyl (THP) group. Following the deprotection of the silyl (B83357) group, the now-free 11-hydroxyl group is oxidized to a ketone using Jones oxidation. The final step involves the removal of the THP protecting group from the 9-hydroxyl group to yield the target this compound. nih.govwikipedia.org

Challenges in Isolation and Purification of this compound

A significant hurdle in the synthesis of this compound is its instability, which complicates its isolation and purification. nih.govwikipedia.org Standard chromatographic techniques, such as purification on silica (B1680970) gel (both neutral and acid-washed), have proven to be unsuitable for this compound, often leading to its degradation. nih.govwikipedia.org

To overcome this challenge, crystallization has been successfully employed as a method for the isolation of this compound. nih.govwikipedia.org This technique allows for the purification of the compound without subjecting it to the harsh conditions of column chromatography, thereby preserving its structural integrity.

Synthesis of Related Prostaglandin 1,15-Lactones (e.g., PGF2α-1,15-lactone, PGE2-1,15-lactone)

The synthetic methodologies applied to this compound are also relevant to the preparation of other related prostaglandin 1,15-lactones. Many of these lactones, including those of PGE2, PGF2α, and PGA2, have been identified in marine organisms such as the mollusc Tethys fimbria. nih.gov

The synthesis of PGF2α-1,15-lactone is a direct application of the Corey-Nicolaou procedure to a PGF2α precursor with a protected 9-hydroxyl group. nih.gov For the synthesis of PGE2-1,15-lactone, a ring-closing metathesis (RCM) approach has been utilized. nih.gov This method involves the construction of the lactone ring from a diene or diyne precursor. Furthermore, 1,15-lactones of prostaglandin analogs used in the treatment of glaucoma, such as latanoprost (B1674536) and fluprostenol (B1673476), have been synthesized using similar lactonization strategies. nih.gov

| Compound | Key Synthetic Method | Precursor | Reference |

| Prostaglandin F2α 1,15-lactone | Corey-Nicolaou Procedure | 9-O-protected PGF2α | nih.gov |

| Prostaglandin E2 1,15-lactone | Ring-Closing Metathesis (RCM) | Diyne precursor | nih.gov |

| Latanoprost 1,15-lactone | Corey-Nicolaou Procedure | 9,11-di-ethoxyethyl-latanoprost acid | nih.gov |

| Fluprostenol 1,15-lactone | Corey-Nicolaou Procedure | 9-TBDMS-fluprostenol | nih.gov |

Development of this compound Analogs and Derivatives for Research Probes

The development of analogs and derivatives of this compound is an active area of research aimed at creating tools to probe biological systems and to discover compounds with novel therapeutic properties. Prostaglandin D2-1,9-lactones and 1,15-lactones have been investigated for their platelet inhibiting activity. nih.govmdpi.com

A notable class of analogs includes the Δ12-prostaglandin J2 (Δ12-PGJ2) and Δ12-prostaglandin J3 (Δ12-PGJ3) 1,15-lactones. nih.govresearchgate.net These compounds have demonstrated significant cytotoxic activity against various cancer cell lines, with their potency often exceeding that of the parent free acids. researchgate.net The synthesis of these analogs has been achieved using macrolactonization methods. nih.govresearchgate.net

Furthermore, the concept of developing research probes from prostaglandins has been established. For instance, a biotinylated derivative of PGD2 has been created as an affinity probe to detect the prostaglandin in complexes with receptors and other binding partners. glpbio.com While not a 1,15-lactone, this demonstrates the feasibility of modifying prostaglandins with reporter tags like biotin (B1667282) or fluorophores. The introduction of alkyne or azide (B81097) functionalities into the prostaglandin lactone structure would also enable their use in "click chemistry" for conjugation to other molecules. nih.gov Such derivatives are invaluable for studying the distribution, metabolism, and target engagement of these lipid mediators.

| Analog/Derivative Class | Potential Application | Synthetic Approach | Reference |

| Δ12-PGJ2/J3 1,15-lactones | Cytotoxic agents for cancer research | Macrolactonization | nih.govresearchgate.net |

| Biotinylated Prostaglandins | Affinity probes for receptor binding studies | Chemical conjugation of biotin | glpbio.com |

| Alkyne/Azide-modified Lactones | Probes for "click chemistry" applications | Introduction of alkyne or azide handles | nih.gov |

Biological Occurrence and Distribution of Prostaglandin 1,15 Lactones

Identification and Isolation from Marine Organisms (e.g., Tethys fimbria)

The discovery of naturally occurring prostaglandin (B15479496) 1,15-lactones is credited to studies on the marine nudibranch mollusc, Tethys fimbria. mdpi.comnih.gov This organism was found to contain a complex mixture of these compounds, which were not previously identified in nature. nih.gov Initial investigations led to the isolation and identification of several prostaglandin 1,15-lactones from the E and F series in different parts of the mollusc's body. nih.govnih.gov

Specifically, PGE2-1,15-lactone and PGE3-1,15-lactone were identified in the mantle of Tethys fimbria. mdpi.comnih.gov Further analysis revealed the presence of PGF2α and PGF3α 1,15-lactones, often as fatty acid esters, particularly concentrated in the egg masses and the mature ovotestis of the mollusc. nih.govnih.gov Subsequent research also identified 1,15-lactones of the A series, such as PGA2-1,15-lactone and PGA3-1,15-lactone, within the same mollusc. mdpi.com The isolation of PGD2-1,15-lactone was achieved through crystallization, as the compound proved unstable during purification on silica (B1680970). mdpi.com

The following table summarizes the key prostaglandin 1,15-lactones isolated from the marine mollusc Tethys fimbria.

| Compound Name | Series | Location Found in Tethys fimbria |

| PGE2-1,15-lactone | E Series | Mantle |

| PGE3-1,15-lactone | E Series | Mantle |

| PGF2-1,15-lactone | F Series | Egg Mass, Reproductive Gland |

| PGF3-1,15-lactone | F Series | Egg Mass, Reproductive Gland |

| PGA2-1,15-lactone | A Series | General Body |

| PGA3-1,15-lactone | A Series | General Body |

Data sourced from multiple studies on prostaglandin lactones in marine organisms. mdpi.comresearchgate.net

Comparative Analysis of 1,15-Lactone Presence Across Diverse Biological Systems

A comparative analysis reveals that the biological distribution of prostaglandin 1,15-lactones is exceptionally narrow. While prostaglandins (B1171923) are ubiquitous lipid mediators found in a vast range of organisms from marine invertebrates to mammals, their 1,15-lactone forms have, to date, only been identified in marine sources. mdpi.comnih.govresearchgate.net Specifically, the mollusc Tethys fimbria remains the primary example of an organism naturally producing a diverse array of these compounds. mdpi.comnih.gov

In contrast, other internal esters of prostaglandins, such as 1,9-lactones and 1,11-lactones, have not been observed as naturally occurring compounds in any biological system. mdpi.com These other lactone forms are known primarily as synthetic derivatives created to investigate the biological profiles of prostaglandins and their potential as prodrugs. nih.gov The exclusive natural occurrence of the 1,15-lactone form, and its confinement to certain marine invertebrates, points towards a highly specialized evolutionary adaptation and function within these organisms. mdpi.comnih.gov

Proposed Biological Significance of Lactone Formation in Natural Sources

The concentration of prostaglandin 1,15-lactones in specific tissues of Tethys fimbria has led to several hypotheses regarding their biological significance. The prevailing theory is that these lactones serve as a stable, inactive storage form of the more biologically active free acid prostaglandins. mdpi.comnih.gov

Key proposed functions include:

Chemical Defense: PGE2 1,15-lactone is produced in the mollusc's mantle and then transferred to its dorsal appendices, known as cerata. nih.gov When the mollusc is threatened, it can detach these cerata, which is accompanied by the conversion of the PGE2 and PGE3 1,15-lactones back into their corresponding active prostaglandins. nih.gov This suggests a role for the lactones as precursors to defense allomones, released and activated upon predation. nih.govnih.gov

Reproduction: High concentrations of PGF2α and PGF3α 1,15-lactone fatty acid esters have been found in the mature ovotestis and egg masses of Tethys fimbria, but not in immature ones. nih.gov This specific localization strongly suggests a crucial role in the mollusc's reproductive processes, possibly in controlling egg production or fertilization. nih.govnih.gov

Physiological Regulation: The lactonization process provides a mechanism by which the mollusc can store and transport prostaglandins, releasing the active form when and where it is needed for physiological functions like smooth muscle contraction. mdpi.comnih.gov The enzymatic hydrolysis of 1,15-lactones is relatively easy, allowing for a rapid release of the parent hydroxy acid when required. nih.gov This system of storage and controlled release appears to be a key biological strategy for Tethys fimbria. nih.gov

Biological Activities and Functional Roles of Prostaglandin D2 1,15 Lactone in Non Clinical Models

Investigation of Platelet Inhibiting Activity

Prostaglandin (B15479496) D2 (PGD2) is recognized as a potent inhibitor of platelet aggregation. nih.gov Its derivatives, including the lactone forms, have been synthesized and studied to understand their structure-activity relationships. Among these, Prostaglandin D2 1,15-lactone has been specifically investigated for its effects on platelet function. mdpi.com Studies involving various synthesized derivatives of PGD2 have shown that the capacity to inhibit platelet activity is highly dependent on the specific chemical structure of the compound. mdpi.comnih.gov

Research comparing the platelet inhibiting activity of this compound to its parent compound, PGD2, and other derivatives has revealed significant differences in efficacy. mdpi.com When tested for their ability to inhibit platelet function, this compound, along with PGD2-1,9-lactones, was found to be less active than Prostaglandin D2. mdpi.com

In a comparative study, only two derivatives, 9β-deoxy-PGD2 and 9-deoxy-PGD2, demonstrated higher activity than PGD2 itself. All other synthesized compounds, including the 1,15-lactone, exhibited a reduced capacity to inhibit platelet aggregation. mdpi.com This suggests that the structural modification, specifically the formation of the 1,15-lactone ring, diminishes the compound's interaction with platelet receptors responsible for mediating the anti-aggregation effect.

Table 1: Comparative Platelet Inhibiting Activity of PGD2 Derivatives

| Compound | Activity Compared to Prostaglandin D2 |

|---|---|

| This compound | Less Active |

| Prostaglandin D2-1,9-lactones | Less Active |

| 9β-deoxy-PGD2 | More Active |

| 9-deoxy-PGD2 | More Active |

Elucidating Roles in Prostaglandin Storage and Release Mechanisms (e.g., in Marine Molluscs)

Prostaglandin-1,15-lactones have been identified as a key component of a novel in vivo storage mechanism for prostaglandins (B1171923), first discovered in the opisthobranch marine mollusc Tethys fimbria. nih.gov In this organism, prostaglandins, such as PGE2 and PGE3, are converted into their corresponding 1,15-lactone forms. nih.govnih.gov These lactones are then accumulated and stored, particularly in the mantle and the easily detachable dorso-lateral appendages of the mollusc. nih.gov

This storage mechanism is a form of chemical defense. When the mollusc is disturbed or molested, it detaches its appendages. This action triggers the in vivo conversion of the stored, less active prostaglandin-lactones back into their potent, free-acid forms (PGE2 and PGE3). nih.gov This represents the first documented example of a biological system where prostaglandins can be stored in a stable form and released upon demand to exert their physiological effects. nih.gov

Differential Biological Responses Evoked by this compound Compared to Parent Prostaglandin D2

The biological responses elicited by this compound are distinct from those of its parent compound, Prostaglandin D2, primarily due to the chemical modification of lactonization. The formation of the intramolecular ester (lactone) ring significantly alters the molecule's function.

The most prominent difference lies in their activity and biological role. Prostaglandin D2 is a biologically active signaling molecule that directly inhibits platelet aggregation. nih.govnih.gov In contrast, this compound is significantly less active in this regard. mdpi.com Its primary identified role, by analogy with other prostaglandin-1,15-lactones found in nature, is that of a stable, storable precursor rather than an active mediator. nih.govnih.gov The biological activity is effectively "masked" by the lactone structure and is only revealed upon conversion back to the open-chain carboxylic acid form. nih.gov This functional difference—an active signaling molecule versus a stored precursor—represents the core differential biological response between the two compounds.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Prostaglandin D2 (PGD2) |

| Prostaglandin D2-1,9-lactones |

| 9β-deoxy-PGD2 |

| 9-deoxy-PGD2 |

| Prostaglandin E2 (PGE2) |

| Prostaglandin E3 (PGE3) |

| PGE2-1,15-lactone |

Biochemical Pathways and Molecular Interactions Relevant to Prostaglandin D2 1,15 Lactone

Biosynthesis of Prostaglandin (B15479496) D2 (Precursor Context)

The formation of Prostaglandin D2 is a multi-step enzymatic process that begins with the release of arachidonic acid from the cell membrane. bioscientifica.com This precursor molecule then enters a cascade of reactions catalyzed by specific enzymes to yield PGD2.

Enzymatic Pathways Involving Cyclooxygenase (COX-1, COX-2) Activity

The initial and rate-limiting step in the biosynthesis of all prostanoids, including PGD2, is the conversion of arachidonic acid into the unstable intermediate Prostaglandin G2 (PGG2), which is then rapidly reduced to Prostaglandin H2 (PGH2). bioscientifica.comresearchgate.netnih.gov This two-step reaction is catalyzed by the enzyme cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS). nih.govwikipedia.org

There are two main isoforms of this enzyme, COX-1 and COX-2. researchgate.net COX-1 is constitutively expressed in most tissues and is responsible for the baseline production of prostaglandins (B1171923) that regulate various homeostatic functions. bioscientifica.comresearchgate.net In contrast, the expression of COX-2 is typically low in most tissues but can be induced by inflammatory stimuli, growth factors, and other signaling molecules. bioscientifica.comresearchgate.net Both COX-1 and COX-2 are integral membrane proteins located in the endoplasmic reticulum. wikipedia.org They share a high degree of sequence homology and have nearly identical catalytic sites. wikipedia.org The conversion of arachidonic acid to PGH2 by COX enzymes is the committed step for the synthesis of all prostaglandins and thromboxanes. researchgate.netnih.gov

Role of Prostaglandin D Synthases (Lipocalin-type and Hematopoietic)

Following its synthesis, PGH2 serves as a substrate for various terminal synthases that determine the specific type of prostanoid produced. nih.gov The isomerization of PGH2 to PGD2 is specifically catalyzed by the enzyme Prostaglandin D synthase (PGDS). proteopedia.orgnih.gov Two distinct isoforms of PGDS have been identified: lipocalin-type PGD synthase (L-PGDS) and hematopoietic PGD synthase (H-PGDS). nih.govnih.gov

L-PGDS, also known as beta-trace, is a member of the lipocalin superfamily of proteins that bind and transport small lipophilic molecules. nih.govfrontiersin.org It is predominantly found in the central nervous system, male genital organs, and the heart. proteopedia.orgnih.gov H-PGDS is primarily expressed in immune and inflammatory cells, such as mast cells, Th2 lymphocytes, eosinophils, and macrophages. nih.govnih.gov Although both enzymes catalyze the same reaction, they differ in their structure, tissue distribution, and regulation. nih.gov H-PGDS requires glutathione (B108866) as a cofactor for its activity, while L-PGDS is glutathione-independent. proteopedia.orgnih.gov The differential expression of these two synthases allows for the tissue-specific production of PGD2 in response to various physiological and pathological stimuli. nih.gov

Consideration of Prostaglandin D2 Receptor Interactions (DP1, DP2/CRTH2) in Related Prostanoid Research

Prostaglandin D2 exerts its biological effects by binding to and activating specific cell surface receptors. patsnap.com Two high-affinity G protein-coupled receptors for PGD2 have been identified: the DP1 receptor and the DP2 receptor, also known as CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells). patsnap.comnih.gov These receptors are often co-expressed on various cell types and can mediate distinct or sometimes opposing cellular responses. nih.gov

The DP1 receptor is widely distributed and is found on vascular smooth muscle, platelets, and dendritic cells. researchgate.net In contrast, the expression of the DP2/CRTH2 receptor is more restricted, primarily occurring on cells of the immune system, including Th2 lymphocytes, eosinophils, and basophils. patsnap.comnih.gov The interaction of PGD2 with these receptors is a critical aspect of its role in allergic inflammation and other immune responses. nih.gov

Signaling Cascades Associated with Prostaglandin D2 Receptor Activation (e.g., cAMP, Ca2+ mobilization)

Upon ligand binding, the DP1 and DP2/CRTH2 receptors initiate distinct intracellular signaling cascades. The DP1 receptor is coupled to a Gs protein, and its activation leads to the stimulation of adenylyl cyclase. This results in an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn activates protein kinase A (PKA). nih.gov The PKA-mediated signaling pathway is involved in various cellular responses, including vasodilation and inhibition of platelet aggregation. patsnap.com

In contrast, the DP2/CRTH2 receptor is coupled to a Gi protein. Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. More significantly, activation of the DP2/CRTH2 receptor stimulates the mobilization of intracellular calcium (Ca2+) and the activation of downstream signaling pathways involved in chemotaxis and cellular activation. wikipedia.org These divergent signaling pathways allow PGD2 to elicit a wide range of cellular responses depending on the receptor subtype expressed on the target cell.

Enzymatic and Non-Enzymatic Conversion Pathways of Prostaglandin D2 and its Metabolites

Prostaglandin D2 is a relatively unstable molecule that can be rapidly converted into a series of metabolites through both enzymatic and non-enzymatic pathways. researchgate.net These metabolites themselves can possess distinct biological activities.

Formation of 13,14-dihydro-15-keto PGD2 and J-series Prostaglandins

One major metabolic pathway for PGD2 involves its conversion to 13,14-dihydro-15-keto-PGD2. This conversion is initiated by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which oxidizes the 15-hydroxyl group of PGD2 to a ketone, forming 15-keto-PGD2. This intermediate is then further metabolized by 15-ketoprostaglandin Δ13-reductase to produce 13,14-dihydro-15-keto-PGD2. This metabolite has been identified as a selective agonist for the DP2/CRTH2 receptor. medchemexpress.comthomassci.com

In addition to enzymatic conversion, PGD2 can undergo a series of non-enzymatic dehydration reactions to form the J-series prostaglandins, including PGJ2, Δ12-PGJ2, and 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2). bioscientifica.comnih.govresearchgate.net These dehydration products are characterized by an unsaturated cyclopentenone ring structure. nasa.gov The formation of these J-series prostaglandins can occur spontaneously in aqueous solutions. researchgate.net These metabolites, particularly 15d-PGJ2, are known to be potent anti-inflammatory molecules and ligands for the nuclear receptor PPARγ. nih.govnih.gov

Stability and Degradation Kinetics in Research Models

The stability and degradation kinetics of Prostaglandin D2 1,15-lactone are critical factors influencing its biological activity and interpretation in research settings. While comprehensive kinetic data in various biological models remain limited, existing information, primarily from chemical synthesis and comparative studies with related compounds, provides insight into its general stability profile.

Chemical Stability

Research into the synthesis of this compound has highlighted its inherent instability under certain laboratory conditions. During its chemical synthesis, the compound was found to be particularly sensitive to purification methods. Specifically, this compound is not resistant to purification on silica (B1680970) gel, whether neutral or acid-washed, necessitating its isolation through crystallization to prevent degradation. mdpi.comnih.gov This susceptibility suggests that the lactone structure is prone to opening or rearrangement under acidic or certain chromatographic conditions.

In its solid, crystalline form, the parent compound, Prostaglandin D2 (PGD2), is stable for at least two years when stored at -20°C. caymanchem.com However, in aqueous solutions, PGD2 is considerably less stable, and it is recommended that such solutions not be stored for more than a single day. caymanchem.com PGD2 is also known to be sensitive to light. chemicalbook.com The lactone form is expected to have a different stability profile, though specific data on its long-term storage in various solvents are not extensively detailed.

Degradation Pathways

The degradation of this compound can be inferred from the known pathways of its parent compound, PGD2, and other prostaglandin lactones.

Hydrolysis: The primary degradation pathway for a lactone in a biological system is hydrolysis of the ester bond, which would convert this compound back to its parent compound, Prostaglandin D2. The rate of this hydrolysis is a key determinant of the lactone's half-life. For instance, studies on other prostaglandin 1,15-lactones, such as those of fluprostenol (B1673476) and latanoprost (B1674536), have shown that they hydrolyze in bovine corneal tissue to their respective free acids. mdpi.com In contrast, a different type of prostaglandin lactone, Prostaglandin F2α 1,9-lactone, has been shown to be resistant to hydrolysis by human plasma esterases, even after 20 hours of incubation under physiological conditions. caymanchem.com This highlights that the stability of the lactone ring can vary significantly based on its structure and the specific biological environment. Specific kinetic studies on the enzymatic or spontaneous hydrolysis of this compound in plasma, serum, or cell culture models are not yet available.

Metabolism of the Parent Compound: Once converted back to PGD2, the molecule is subject to rapid metabolism. PGD2 undergoes both non-enzymatic and enzymatic degradation.

Non-Enzymatic Degradation: PGD2 can spontaneously dehydrate in vitro to form the J-series prostaglandins, including 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2). semanticscholar.org

Enzymatic Degradation: The primary enzymatic pathway for PGD2 degradation is initiated by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which converts PGD2 into the unstable metabolite 15-keto-PGD2. nih.gov

Kinetic Data in Research Models

Quantitative data, such as the half-life of this compound in various research models, is not well-documented in the scientific literature. For comparison, the parent compound, PGD2, is known to be very short-lived in circulation. While specific half-life values for PGD2 vary across studies and model systems, naturally occurring prostaglandins are generally metabolized very quickly in plasma. nih.gov For example, Prostaglandin E2 (PGE2), a structurally related compound, has a reported plasma half-life of approximately 2.5 to 5 minutes. wikipedia.org The lactone form may offer increased stability compared to the free acid, potentially acting as a pro-drug that slowly releases the active PGD2, but this has not been experimentally confirmed with kinetic data for this specific compound.

The following table summarizes the stability characteristics of this compound and its parent compound, PGD2, based on available information.

| Compound | Condition | Observation | Reference |

|---|---|---|---|

| This compound | Chemical Purification (Silica Gel) | Unstable; prone to degradation. | mdpi.comnih.gov |

| Prostaglandin D2 (Parent Compound) | Aqueous Solution (PBS, pH 7.2) | Recommended storage for no more than one day. | caymanchem.com |

| Prostaglandin D2 (Parent Compound) | Solid Form (-20°C) | Stable for ≥ 2 years. | caymanchem.com |

| Prostaglandin F2α 1,9-lactone (Related Lactone) | Human Plasma (Physiological Conditions) | Resistant to hydrolysis for 20 hours. | caymanchem.com |

| Fluprostenol & Latanoprost 1,15-lactones (Related Lactones) | Bovine Corneal Tissue | Hydrolyze to free acids. | mdpi.com |

Advanced Research Methodologies for Prostaglandin D2 1,15 Lactone Studies

Analytical Techniques for Detection and Quantification in Biological Matrices

The detection and quantification of Prostaglandin (B15479496) D2 (PGD2) and its derivatives, such as Prostaglandin D2 1,15-lactone, in complex biological matrices like plasma, urine, and tissue homogenates, demand highly sensitive and specific analytical methods. nih.gov The inherent instability and low endogenous concentrations of these lipid mediators present significant analytical challenges. waters.comnih.gov Consequently, techniques that combine chromatographic separation with mass spectrometric detection are the gold standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely adopted tool for measuring prostaglandins (B1171923). nih.govspringernature.com This method offers high sensitivity, specificity, and the capability for simultaneous analysis of multiple eicosanoids. nih.govspringernature.com For quantification, a stable isotope-labeled internal standard, such as deuterated PGD2 ([²H₄]-PGD₂), is typically added to the sample at the beginning of the preparation process. nih.gov This accounts for any loss of the analyte during sample extraction and analysis, ensuring accuracy. nih.gov Sample preparation often involves solid-phase extraction (SPE) to remove interfering substances from the biological matrix and concentrate the analytes before injection into the LC-MS/MS system. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another robust technique used for prostaglandin analysis. nih.govnih.gov This method often requires a derivatization step to make the prostaglandins more volatile and thermally stable for gas chromatography. nih.gov Assays using GC coupled with negative ion chemical ionization mass spectrometry (NICI-MS) provide excellent sensitivity, with detection limits in the low picogram range. nih.govnih.gov

While methods are well-established for PGD2, its 1,15-lactone derivative is less commonly measured. However, the same principles of LC-MS/MS and GC-MS would apply. The unique mass-to-charge ratio (m/z) and fragmentation pattern of the lactone would be used to develop a specific multiple reaction monitoring (MRM) method for its selective detection and quantification. waters.comnih.gov

Below is a table summarizing typical parameters for the LC-MS/MS analysis of PGD2, which would be adapted for its 1,15-lactone.

| Parameter | Description | Reference |

|---|---|---|

| Ionization Mode | Negative Ion Electrospray (ESI-) | nih.govwaters.com |

| Parent Ion (m/z) | 351 [M-H]⁻ for PGD₂ | nih.gov |

| Product Ions (m/z) | Characteristic fragments such as 333 [M-H-H₂O]⁻, 315 [M-H-2H₂O]⁻, and 271 [M-H-2H₂O-CO₂]⁻ | nih.govuab.edu |

| Internal Standard | Deuterated PGD₂ (e.g., [²H₄]-PGD₂) | nih.gov |

| Sample Preparation | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) | nih.govresearchgate.net |

| Lower Limit of Quantification (LLOQ) | Typically in the range of 20-50 pg/mL in biological matrices | nih.govnih.gov |

Chromatographic and Spectroscopic Approaches for Structural Confirmation and Purity Assessment

The structural confirmation and purity assessment of this compound rely on a combination of chromatographic and spectroscopic techniques. Due to the inherent instability of the compound, particularly its sensitivity to silica (B1680970) gel, purification and analysis require careful methodological selection. nih.govmdpi.com

Chromatography: High-Performance Liquid Chromatography (HPLC) is the primary technique for the purification and purity assessment of prostaglandin lactones. Reversed-phase columns (e.g., C18) are commonly used to separate the lactone from its parent acid and other synthesis-related impurities. rsc.org Because PGD2 1,15-lactone is unstable on standard silica columns, purification is often achieved through crystallization. nih.govmdpi.com The purity of the final product is then confirmed by HPLC, where it should appear as a single, sharp peak.

Mass Spectrometry (MS): High-resolution mass spectrometry is essential for confirming the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of the parent ion. uab.edu The fragmentation pattern of PGD2 1,15-lactone would be compared to that of PGD2, with expected differences due to the lactone ring structure. The deprotonated molecule of PGD2 is detected at an m/z of 351, and its fragmentation yields characteristic product ions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a definitive technique for unambiguous structure elucidation.

¹H NMR provides information about the number and chemical environment of protons in the molecule.

¹³C NMR identifies the carbon skeleton.

2D NMR techniques , such as HSQC (Heteronuclear Single Quantum Coherence), correlate proton and carbon signals, allowing for the complete assignment of the molecule's structure. hmdb.ca While a specific spectrum for the 1,15-lactone is not widely published, the foundational shifts of the PGD2 core structure would be the basis for its analysis. hmdb.ca

The synthesis of PGD2-1,15-lactone has been achieved via internal lactonization of PGD2, a process that requires protection of other hydroxyl groups and careful reaction conditions to yield the desired macrolactone. nih.govmdpi.com

The table below outlines the key spectroscopic data points for the parent compound, PGD2, which are fundamental for the structural confirmation of its lactone derivative.

| Technique | Key Information Provided | Reference |

|---|---|---|

| HPLC | Retention time for identification; Peak area for purity assessment. | rsc.org |

| MS/MS | Parent ion mass confirms molecular weight; Fragmentation pattern provides structural details. For PGD₂, [M-H]⁻ is m/z 351. | nih.govuab.edu |

| ¹H NMR | Provides chemical shifts and coupling constants for all protons, defining their connectivity and stereochemistry. | hmdb.ca |

| ¹³C NMR | Provides chemical shifts for each carbon atom in the molecule. | hmdb.ca |

| 2D NMR (e.g., HSQC, COSY) | Correlates ¹H and ¹³C signals and identifies proton-proton couplings, allowing for complete and unambiguous structural assignment. | hmdb.ca |

In Vitro Cellular Models for Evaluating Specific Biological Activities

To investigate the specific biological activities of this compound, researchers employ a variety of in vitro cellular models. These models allow for the study of molecular mechanisms in a controlled environment. While direct studies on the 1,15-lactone are limited, research on its parent compound, PGD2, and related lactones provides a framework for potential experimental systems. For instance, PGD2-1,15-lactone has been evaluated for its platelet inhibiting activity. nih.govmdpi.com

Common cellular models used in the study of the PGD2 pathway include:

Immune Cells: Mast cells and macrophages are significant producers of PGD2. nih.govresearchgate.net Cell lines like the murine macrophage line RAW 264.7 can be stimulated (e.g., with lipopolysaccharide) to produce PGD2 and are used to study the regulation of its synthesis and signaling. nih.govsemanticscholar.org Type 2 innate lymphoid cells (ILC2s), isolated from patient blood, are used to study PGD2-mediated allergic inflammation. plos.org

Epithelial and Endothelial Cells: Human lung alveolar cell lines (e.g., A549) are used to investigate the differential production of prostaglandins in the context of lung inflammation. nih.gov Endothelial cell models can be used to assess effects on vascular permeability and barrier function. frontiersin.org

Neuronal Cells: As PGD2 is involved in neurological functions, primary cultures of the enteric nervous system (ENS) have been used to demonstrate that both neurons and enteric glial cells can produce PGD2 under inflammatory conditions. researchgate.net

The table below details representative in vitro models and their applications in prostaglandin research.

| Cellular Model | Cell Type | Application in PGD2 Pathway Research | Reference |

|---|---|---|---|

| RAW 264.7 | Murine Macrophage | Studying inflammatory stimuli-induced PGD₂ production and the anti-inflammatory effects of PGD₂ metabolites. | nih.govsemanticscholar.org |

| A549 | Human Lung Epithelial | Investigating cell-specific prostaglandin production in the context of airway inflammation. | nih.gov |

| Primary Mast Cells | Immune Cells | Used as a primary source for the biosynthetic preparation of PGD₂ and studying its role in allergic reactions. | nih.gov |

| Primary ILC2s | Innate Lymphoid Cells | Analyzing downstream signaling and gene expression changes in response to PGD₂ and its metabolites in asthma. | plos.org |

| Primary ENS Culture | Enteric Neurons and Glia | Demonstrating PGD₂ production by the nervous system in response to inflammatory signals. | researchgate.net |

Non-Clinical In Vivo Models for Assessing Physiological Roles

Non-clinical in vivo models are indispensable for understanding the complex physiological and pathophysiological roles of this compound and the broader PGD2 signaling pathway. These models allow researchers to study the compound's effects within a complete biological system. The selection of a model depends on the specific biological question, such as the role of PGD2 in inflammation, pain, or allergic diseases. nih.govrsc.orgnih.gov

Examples of non-clinical models used to investigate the PGD2 pathway include:

Inflammation Models: The mouse ear edema model is used to quantify the pro-inflammatory effects of prostaglandins. rsc.org Topical application of an irritant induces swelling and an increase in local PGD2 levels, providing a system to test the effects of pathway inhibitors or receptor antagonists. rsc.org Animal models of colitis are used to assess the role of PGD2 signaling in intestinal inflammation and barrier function. frontiersin.org

Allergy and Asthma Models: Mice challenged with allergens like house dust mite (HDM) are used to study the role of the PGD2 pathway in airway inflammation, macrophage polarization, and type 2 immune responses. researcher.life

Pain and Nociception Models: Rat models of nociceptive stimulation, often utilizing spinal cord microdialysis, allow for the measurement of PGD2 release in response to a painful stimulus, linking the prostaglandin to pain signaling pathways. nih.gov

Oxidative Stress Models: Rats treated with agents like carbon tetrachloride (CCl₄) are used to study the non-enzymatic, free-radical-catalyzed formation of PGD2-like compounds (D₂-isoprostanes) and their metabolites under conditions of oxidative stress. nih.gov

This table summarizes key in vivo models and the physiological roles of the PGD2 pathway they are used to investigate.

| Animal Model | Condition Modeled | Physiological Role Investigated | Reference |

|---|---|---|---|

| Mouse Ear Edema | Acute Inflammation | Quantification of pro-inflammatory activity and efficacy of anti-inflammatory agents. | rsc.org |

| Rat Spinal Cord Microdialysis | Nociception/Pain | Measurement of PGD₂ release in the central nervous system following painful stimuli. | nih.gov |

| Mouse Allergen Challenge | Asthma/Allergy | Role of PGD₂ and its receptors (e.g., CRTH2) in airway inflammation and immune cell activation. | researcher.life |

| Mouse Colitis Model (AOM/DSS) | Intestinal Inflammation | Effects of PGD₂ receptor signaling on intestinal barrier function and inflammation. | frontiersin.org |

| Rat CCl₄ Treatment | Oxidative Stress | Investigating the in vivo formation of PGD₂-like compounds via non-enzymatic pathways. | nih.gov |

Future Research Directions and Unresolved Questions Regarding Prostaglandin D2 1,15 Lactone

Elucidation of Specific Receptor Affinities and Signaling Pathways of the Lactone Moiety

A fundamental question surrounding Prostaglandin (B15479496) D2 1,15-lactone is its interaction with cellular receptors. PGD2 is known to exert its effects through two primary G-protein coupled receptors: the DP1 receptor, which typically signals through increases in intracellular cyclic AMP (cAMP), and the DP2 receptor (also known as CRTH2), which signals through calcium mobilization and inhibition of adenylyl cyclase. wikipedia.orgnih.gov The lactonization of the carboxylic acid group in PGD2 to form the 1,15-lactone could significantly alter its binding affinity and selectivity for these receptors.

Future investigations should focus on comprehensive radioligand binding assays to determine the affinity of Prostaglandin D2 1,15-lactone for DP1, DP2, and other prostanoid receptors. It is plausible that the lactone moiety could either enhance or diminish binding to the known PGD2 receptors, or potentially confer affinity for entirely different receptors. Subsequent research should then delineate the downstream signaling pathways activated by the lactone upon receptor binding. This would involve measuring second messengers such as cAMP and intracellular calcium in cells expressing these receptors. A comparative analysis of the signaling cascades initiated by PGD2 versus its 1,15-lactone will be crucial in understanding the unique biological effects of the lactone.

Table 1: Potential Receptor Binding Profile of this compound

| Receptor | Known PGD2 Affinity | Hypothesized PGD2 1,15-Lactone Affinity | Potential Downstream Signaling |

| DP1 | High | Unknown (Potentially altered) | Adenylyl cyclase activation, increased cAMP |

| DP2 (CRTH2) | High | Unknown (Potentially altered) | Inhibition of adenylyl cyclase, calcium mobilization |

| Other Prostanoid Receptors (e.g., EP, FP, IP, TP) | Low to negligible | Unknown (Potential for novel interactions) | Various, depending on the receptor subtype |

| Novel/Orphan Receptors | Not applicable | Possible | To be determined |

Comprehensive Mapping of Enzymatic Metabolism and Pharmacological Fate of this compound

The metabolic fate of this compound is another critical area of investigation. Naturally occurring prostaglandins (B1171923) are typically subject to rapid enzymatic degradation, which limits their duration of action. The lactone structure of this compound might confer greater stability against enzymatic degradation compared to its parent compound, PGD2. This could potentially lead to a longer biological half-life and more sustained effects.

Future research should aim to identify the specific enzymes involved in the metabolism of this compound. In vitro studies using liver microsomes and other relevant tissue homogenates could help elucidate the metabolic pathways. Furthermore, pharmacokinetic studies in animal models are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the lactone. Identifying the major metabolites and their biological activities will be essential for a complete understanding of the pharmacological effects of administering this compound. It is also important to determine whether the lactone can be hydrolyzed back to PGD2 in vivo, which would make it a prodrug.

Discovery of Novel Biological Functions Beyond Current Observations

The biological functions of this compound are largely unexplored. While some prostaglandin lactones have been investigated for activities such as inhibiting platelet aggregation, specific data for the PGD2 1,15-lactone is scarce. mdpi.com Given that PGD2 has a wide range of biological activities, including roles in inflammation, sleep regulation, and smooth muscle contraction, it is imperative to investigate whether the 1,15-lactone shares these activities or possesses novel functions. wikipedia.orgnih.govcaymanchem.com

Systematic screening of this compound in various biological assays is a crucial next step. This should include assays for anti-inflammatory effects, immunomodulatory activities, effects on the central and peripheral nervous systems, and cardiovascular effects. For instance, its role in modulating the activity of immune cells such as T-cells, eosinophils, and mast cells should be a priority, given the established role of PGD2 in allergic responses. nih.govnih.gov The discovery of any unique biological activities would open up new avenues for understanding its physiological significance and potential therapeutic applications.

Investigation of this compound as a Potential Research Tool or Chemical Probe

The unique chemical structure of this compound could make it a valuable research tool. If it is found to have high affinity and selectivity for a particular receptor, it could be developed into a specific pharmacological probe to study the function of that receptor. Its potentially greater stability compared to PGD2 would be an advantage in this context.

Future research could focus on synthesizing radiolabeled or fluorescently tagged versions of this compound. These chemical probes would be invaluable for receptor localization studies, in vivo imaging, and for characterizing receptor pharmacology in more detail. Furthermore, if the lactone is found to be a specific enzyme inhibitor or agonist/antagonist, it could be used to dissect the roles of specific pathways in complex biological processes.

Exploration of Ecological and Interspecies Roles of this compound

The discovery of this compound, along with other prostaglandin lactones, in the marine mollusc Tethys fimbria suggests potential ecological and interspecies roles. mdpi.commdpi.com In marine invertebrates, prostaglandins are implicated in a variety of functions, including reproduction and defense. mdpi.com The presence of these compounds in specific tissues and at particular stages of the life cycle may indicate specialized functions.

Future ecological and physiological studies on Tethys fimbria and other marine organisms that produce this compound are needed. Research should investigate the regulation of its biosynthesis in response to environmental cues, predators, or during reproductive cycles. Understanding why these organisms produce the lactone form of PGD2 could provide insights into its evolutionary advantages and its role in chemical ecology. This could include functions such as a feeding deterrent, a pheromone for mating, or a regulator of spawning.

Q & A

Q. What synthetic methodologies are commonly employed to prepare prostaglandin 1,15-lactones, and how do reaction conditions influence lactone stability?

Prostaglandin 1,15-lactones are synthesized via cyclization of ω-hydroxy-2-pyridinethiol esters using Corey’s "double activation" procedure, which ensures regioselective lactonization . Tetrafluoroborate reagents (e.g., tetraalkylammonium chloride) with 2,6-dimethylpyridine are highly effective for lactonization, achieving yields >80% for PGF2α 1,15-lactone derivatives . Stability is influenced by steric hindrance and enzymatic susceptibility; 1,15-lactones hydrolyze more readily in plasma than 1,9- or 1,11-lactones due to their larger ring size .

Q. How does enzymatic hydrolysis of prostaglandin lactones impact their biological activity in different assay systems?

Enzymatic hydrolysis of 1,15-lactones releases the parent prostaglandin (e.g., PGF2α), which drives their bioactivity. Hydrolysis rates follow the order: 1,15 ≥ 1,11 >> 1,9 . In acute assays (e.g., gerbil colon stimulation), lactones show <1% activity of the parent compound, but in prolonged assays (e.g., 4-day antifertility tests), their activity matches the parent due to gradual hydrolysis . Plasma incubation studies confirm rapid hydrolysis of 1,15-lactones, making them effective prodrugs .

Q. What experimental models are used to evaluate the reproductive effects of prostaglandin 1,15-lactones?

In vivo models like rhesus monkeys and hamsters are critical. For example, a 15 mg dose of PGF2α 1,15-lactone terminates early pregnancy in rhesus monkeys, whereas free PGF2α is ineffective . Hamster studies highlight potent abortifacient activity for hydrolysis-resistant analogs (e.g., 15-methyl derivatives), with minimal acute side effects .

Advanced Research Questions

Q. How do structural modifications (e.g., 15-methyl or 17-phenyl groups) alter the pharmacokinetic and pharmacodynamic profiles of prostaglandin 1,15-lactones?

Substituents like 15-methyl or 17-phenyl groups reduce enzymatic hydrolysis, prolonging lactone stability and enhancing antifertility efficacy. For example, 17-phenyl-trinor-PGF2α 1,15-lactone exhibits >10x higher activity in hamster models compared to unmodified lactones . Modifications also lower intrinsic activity in acute assays (e.g., rat blood pressure), minimizing off-target effects .

Q. What contradictions exist between in vitro and in vivo data for prostaglandin 1,15-lactones, and how can these be resolved experimentally?

Contradiction: 1,15-lactones show negligible activity in acute in vitro assays (e.g., smooth muscle contraction) but potent effects in multi-day in vivo studies. Resolution: Time-course experiments reveal that hydrolysis-dependent activity requires prolonged exposure. Using hydrolysis-resistant analogs (e.g., 16-phenoxy derivatives) in parallel with hydrolysis assays clarifies intrinsic vs. prodrug-mediated effects .

Q. What novel biosynthetic pathways for prostaglandin 1,15-lactones have been identified in non-mammalian systems, and how do they differ from mammalian pathways?

Marine molluscs (e.g., Tethys fimbria) biosynthesize prostaglandin 1,15-lactone fatty acyl esters via multifunctional metabolic pathways. These involve esterification of lactones with fatty acids (e.g., palmitic acid), a process absent in mammals . This pathway is upregulated during reproduction, suggesting a role in larval development or chemical defense .

Q. How do prostaglandin 1,15-lactones interact with prostanoid receptors, and what structural determinants govern receptor subtype selectivity?

Molecular docking studies suggest that the lactone ring sterically hinders binding to FP receptors (primary target for PGF2α). However, hydrolysis products (free PGF2α) activate FP receptors, increasing intraocular pressure (IOP) in glaucoma models . Selectivity is enhanced by modifying the ω-chain; for example, fluprostenol 1,15-lactone analogs selectively reduce IOP without uterine contraction side effects .

Methodological Recommendations

- For hydrolysis studies : Use LC-MS to quantify lactone and free prostaglandin levels in plasma over time .

- For receptor studies : Combine knockout mouse models (e.g., FP receptor-null) with lactone analogs to dissect hydrolysis-dependent effects .

- For biosynthesis in molluscs : Apply lipidomics and isotope-labeled arachidonic acid to trace lactone-fatty acid ester pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.